1-(5-Ethyl-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(5-Ethyl-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . It is characterized by the presence of an ethyl group, a mercapto group, and a propanone group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(5-Ethyl-2-mercaptophenyl)propan-1-one typically involves the reaction of 5-ethyl-2-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
1-(5-Ethyl-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Condensation: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
1-(5-Ethyl-2-mercaptophenyl)propan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification due to the presence of the mercapto group.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-mercaptophenyl)propan-1-one involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
1-(5-Ethyl-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Methyl-2-mercaptophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(5-Ethyl-2-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.
The uniqueness of this compound lies in the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(5-ethyl-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
YDNLGZIGKIQGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S)C(=O)CC |
Origin of Product |
United States |
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